Cas no 1532200-65-9 (1-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperazine)
![1-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperazine structure](https://ja.kuujia.com/scimg/cas/1532200-65-9x500.png)
1-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperazine 化学的及び物理的性質
名前と識別子
-
- EN300-7435181
- AKOS006159839
- 1-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperazine
- 1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine
- 1532200-65-9
- Z1080473976
- 1-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperazine
-
- インチ: 1S/C13H15ClN4/c14-11-3-1-10(2-4-11)12-9-13(17-16-12)18-7-5-15-6-8-18/h1-4,9,15H,5-8H2,(H,16,17)
- InChIKey: MPXPRPWTQVWKDG-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=C(C3=CC=C(Cl)C=C3)NN=2)CCNCC1
計算された属性
- せいみつぶんしりょう: 262.0985242g/mol
- どういたいしつりょう: 262.0985242g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 44Ų
じっけんとくせい
- 密度みつど: 1.272±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 527.5±50.0 °C(Predicted)
- 酸性度係数(pKa): 14.93±0.10(Predicted)
1-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7435181-1.0g |
1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine |
1532200-65-9 | 95% | 1.0g |
$1057.0 | 2023-07-09 | |
Enamine | EN300-7435181-0.25g |
1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine |
1532200-65-9 | 95% | 0.25g |
$524.0 | 2023-07-09 | |
Enamine | EN300-7435181-10.0g |
1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine |
1532200-65-9 | 95% | 10.0g |
$4545.0 | 2023-07-09 | |
Aaron | AR0137WW-50mg |
1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine |
1532200-65-9 | 95% | 50mg |
$362.00 | 2025-02-14 | |
Aaron | AR0137WW-1g |
1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine |
1532200-65-9 | 95% | 1g |
$1479.00 | 2025-02-14 | |
Enamine | EN300-30477012-0.5g |
1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine |
1532200-65-9 | 95% | 0.5g |
$824.0 | 2024-05-23 | |
1PlusChem | 1P0137OK-250mg |
1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine |
1532200-65-9 | 95% | 250mg |
$710.00 | 2024-06-20 | |
1PlusChem | 1P0137OK-2.5g |
1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine |
1532200-65-9 | 95% | 2.5g |
$2622.00 | 2024-06-20 | |
1PlusChem | 1P0137OK-50mg |
1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine |
1532200-65-9 | 95% | 50mg |
$354.00 | 2024-06-20 | |
1PlusChem | 1P0137OK-5g |
1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine |
1532200-65-9 | 95% | 5g |
$3851.00 | 2024-06-20 |
1-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperazine 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
1-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperazineに関する追加情報
1-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperazine: A Comprehensive Overview
1-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperazine, with the CAS number 1532200-65-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazole derivatives and is characterized by its unique structural features, which include a piperazine ring and a 4-chlorophenyl-substituted pyrazole moiety. The combination of these functional groups imparts distinct pharmacological properties, making it a promising candidate for various therapeutic applications.
The 1-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperazine molecule has been extensively studied for its potential as a modulator of various biological targets. Recent research has highlighted its interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in a range of neurological and psychiatric disorders. Studies have shown that this compound exhibits potent and selective agonist activity at these receptors, suggesting its potential utility in the treatment of conditions such as depression, anxiety, and schizophrenia.
In addition to its serotonin receptor modulation, 1-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperazine has also been investigated for its anti-inflammatory properties. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses. This anti-inflammatory activity makes it a potential candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 1-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperazine has been another area of focus in recent research. Studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, which are crucial factors for its development as an oral therapeutic agent. Additionally, its low toxicity and minimal side effects in preclinical models have further supported its potential for clinical translation.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperazine in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit in patients with depression and anxiety disorders. These findings have paved the way for more advanced clinical studies to further validate its therapeutic potential.
The structural versatility of 1-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperazine also makes it an attractive scaffold for medicinal chemistry efforts aimed at optimizing its pharmacological properties. Researchers are actively exploring various structural modifications to enhance its potency, selectivity, and pharmacokinetic profile. For example, substituting different functional groups on the piperazine ring or modifying the 4-chlorophenyl moiety can lead to compounds with improved therapeutic indices.
In conclusion, 1-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperazine (CAS number: 1532200-65-9) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable pharmacological properties, make it an exciting candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various medical conditions.
1532200-65-9 (1-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperazine) 関連製品
- 2803859-87-0(1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate)
- 1448043-37-5(N-(4-{(furan-3-yl)methyl2-(thiophen-2-yl)ethylsulfamoyl}-3-methylphenyl)acetamide)
- 1909325-38-7(sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate)
- 7696-51-7(2-(propan-2-yl)-1H-pyrrole)
- 2227708-29-2((2S)-2-(heptan-4-yl)oxirane)
- 851978-53-5(4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide)
- 1782595-55-4(1-(1-benzylpyrrolidin-2-yl)ethan-1-amine)
- 2137513-80-3(2-{(benzyloxy)carbonylamino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid)
- 1806424-89-4(6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid)
- 420-98-4(1-bromo-2,2-difluoropropane)



